molecular formula C9H14N2O B1140244 2,3-Diethyl-5-methylpyrazine-N4-oxide CAS No. 1076200-01-5

2,3-Diethyl-5-methylpyrazine-N4-oxide

Cat. No. B1140244
M. Wt: 166.224
InChI Key: ZRZIYDSIPJMJJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives, including structures similar to 2,3-Diethyl-5-methylpyrazine-N4-oxide, involves various chemical reactions. For instance, the synthesis of pyrazine derivatives has been achieved through reactions involving ethylenediamine and propylene oxide under specific conditions to yield different pyrazine compounds (Meng Shu-xian, 2003). Additionally, complex synthesis involving Cu(II) and Co(II) with related pyrazolone derivatives has been reported, indicating a variety of synthetic routes that can be adapted for similar compounds (A. S. Burlov et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been extensively studied. The structural and vibrational study of methyl-substituted nitropyridine N-oxides provides insight into the molecular and intermolecular arrangement, which can be relevant for understanding the structure of 2,3-Diethyl-5-methylpyrazine-N4-oxide (J. Lorenc et al., 2012).

Chemical Reactions and Properties

The reactions and properties of pyrazine derivatives often involve interactions with other compounds and the formation of complexes. For example, the interaction of phenylmalononitrile with hydrazine hydrate has been studied for the synthesis of pyrazole derivatives, highlighting the chemical reactivity of such compounds (G. Zvilichovsky & M. David, 1983).

Physical Properties Analysis

The physical properties, such as crystal structure and vibrational spectra, of pyrazine derivatives provide valuable information for their identification and application. Studies on the crystal and molecular structures of nitropyridine N-oxides show the significance of molecular geometry in determining the physical properties of these compounds (M. Shiro et al., 1977).

Chemical Properties Analysis

The chemical properties of pyrazine derivatives, such as reactivity and interaction with other substances, are crucial for their application in various fields. Research on the synthesis and reactions of disubstituted pyrazine monoxides highlights the chemical versatility and potential applications of pyrazine derivatives (A. Ohta* et al., 1979).

Scientific Research Applications

The scientific research applications of specific pyrazine derivatives like 2,3-Diethyl-5-methylpyrazine-N4-oxide are expansive, ranging from their roles in pharmaceutical synthesis to their utility in material science and beyond. While the direct literature on this specific compound might be limited, insights can be gained from studies on related pyrazine derivatives and their functionalities, showcasing the broader implications of pyrazine compounds in scientific advancements.

Pharmaceutical Impurities and Synthesis

Research into pyrazine derivatives, akin to 2,3-Diethyl-5-methylpyrazine-N4-oxide, has revealed their significance in the synthesis of pharmaceuticals and the understanding of pharmaceutical impurities. For instance, novel methods for the synthesis of omeprazole, a proton pump inhibitor, involve the oxidation of pyrmetazole leading to sulfone N-oxide, highlighting the critical role of pyrazine oxidation states in drug development and impurity profiling (S. Saini et al., 2019).

Nanotechnology and Biomedical Applications

The application of metal oxide nanoparticles, including those derived from pyrazine structures, in nanotechnology and biomedicine, demonstrates the compound's versatility. Iron oxide nanoparticles, for example, exhibit superparamagnetic properties useful for magnetic hyperthermia therapy in cancer treatment, underscoring the potential biomedical applications of pyrazine-derived compounds (D. Shi et al., 2015).

Environmental Remediation

Oxygen-deficient metal oxide nanostructures, similar to those potentially formed from pyrazine derivatives, show enhanced performance in photoelectrochemical water oxidation. This application is crucial for environmental remediation and energy conversion, highlighting the environmental significance of pyrazine-based compounds (Gongming Wang et al., 2012).

Safety And Hazards

Specific safety and hazard information for 2,3-Diethyl-5-methylpyrazine-N4-oxide is not readily available. However, it’s important to handle all chemical compounds with care and appropriate protective equipment, and to follow all relevant safety regulations.


Future Directions

The future directions for research and applications of 2,3-Diethyl-5-methylpyrazine-N4-oxide are not specified in the available literature. The potential uses of a compound depend on its physical and chemical properties, biological activity, and the current needs in various fields such as medicine, materials science, and others.


Please note that this information is based on the available resources and there might be more recent studies or data related to 2,3-Diethyl-5-methylpyrazine-N4-oxide that are not included in this analysis.


properties

IUPAC Name

2,3-diethyl-6-methyl-1-oxidopyrazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-8-9(5-2)11(12)7(3)6-10-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZIYDSIPJMJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C([N+](=C1CC)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652551
Record name 2,3-Diethyl-6-methyl-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diethyl-5-methylpyrazine-N4-oxide

CAS RN

1076200-01-5
Record name Pyrazine, 2,3-diethyl-5-methyl-, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076200-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diethyl-6-methyl-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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